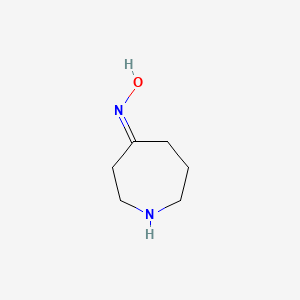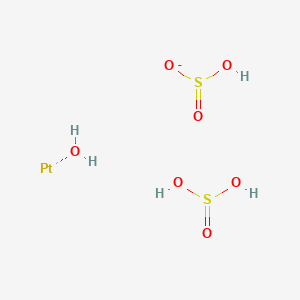
Platinum(4+),disulfite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum(4+),disulfite, also known as platinum(IV) disulfite, is an inorganic compound with the molecular formula H₄O₇PtS₂. It is a pale yellow liquid that is moderately strong and corrosive.
作用机制
Target of Action
Platinum sulfite acid (PSA) is primarily used as a precursor for many types of supported catalysts . The compound’s primary targets are the catalysts themselves, where it plays a crucial role in their formation and function .
Mode of Action
PSA interacts with its targets by adsorbing onto the metal catalysts . This adsorption process affords isolated platinum sites that can effectively suppress the dehydration pathway of the electrocatalytic formic acid oxidation reaction (FAOR), a key anode reaction for direct formic acid fuel cells (DFAFCs) .
Biochemical Pathways
The primary biochemical pathway affected by PSA is the FAOR. The adsorption of sulfite onto the platinum catalysts minimizes the evolution of poisonous carbon monoxide (CO) as an intermediate . It also allows the convenient oxidation of CO possibly produced via the dehydration pathway at a much lower potential .
Pharmacokinetics
These drugs, including cisplatin, carboplatin, and oxaliplatin, have unique pharmacokinetic behaviors that can be influenced by factors such as total platinum and intact drugs . .
Result of Action
The result of PSA’s action is a significant increase in the specific activity and mass activity in the electrocatalytic FAOR . This is due to the concerted effects of the sulfite-modified commercial platinum on carbon (Pt/C), which showed a 13.4-fold increase in the specific activity and a 6.3-fold increase in the mass activity compared with the pristine catalyst .
Action Environment
The action of PSA is influenced by environmental factors such as the surface acidity of the supports. The amount of retained sulfur appears to decrease with decreasing surface acidity . Moreover, more sulfur was eliminated by high-temperature calcinations followed by reduction in hydrogen, at the expense of increasing platinum particle size .
准备方法
Synthetic Routes and Reaction Conditions: Platinum(4+),disulfite can be synthesized through the reaction of platinum(IV) chloride with sodium sulfite in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{PtCl}_4 + 2 \text{Na}_2\text{SO}_3 + 2 \text{H}_2\text{O} \rightarrow \text{H}_4\text{O}_7\text{PtS}_2 + 4 \text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity .
化学反应分析
Types of Reactions: Platinum(4+),disulfite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form platinum(IV) sulfate.
Reduction: It can be reduced to platinum(II) compounds.
Substitution: It can undergo substitution reactions with other sulfite compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Sulfite compounds like sodium sulfite and potassium sulfite are commonly used.
Major Products Formed:
Oxidation: Platinum(IV) sulfate.
Reduction: Platinum(II) sulfite.
Substitution: Various platinum-sulfite complexes.
科学研究应用
Platinum(4+),disulfite has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell division.
Industry: Utilized in the production of high-purity platinum compounds and as a precursor for other platinum-based materials
相似化合物的比较
Platinum(IV) sulfide (PtS₂): A black, semiconducting solid with similar structural properties.
Molybdenum disulfide (MoS₂): Known for its applications in electronics and catalysis.
Tungsten disulfide (WS₂): Used in lubrication and as a catalyst in hydrogen evolution reactions.
Uniqueness: Platinum(4+),disulfite is unique due to its specific oxidation state and ability to form stable complexes with sulfite groups. This property makes it particularly useful in catalytic and biological applications, where precise control over chemical reactivity is required .
属性
IUPAC Name |
hydrogen sulfite;platinum;sulfurous acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O3S.H2O.Pt/c2*1-4(2)3;;/h2*(H2,1,2,3);1H2;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXJZLYICGGRDF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OS(=O)O.OS(=O)[O-].[Pt] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5O7PtS2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
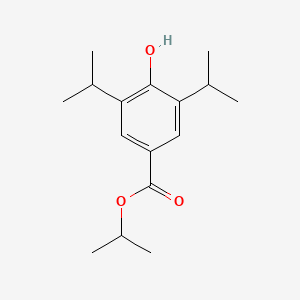
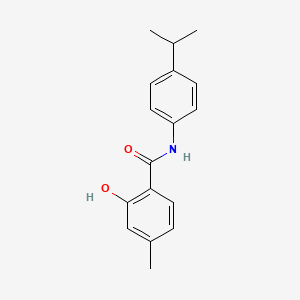
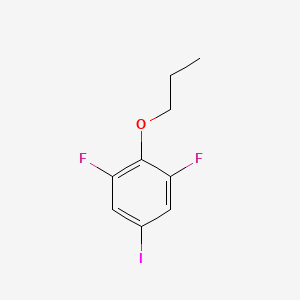
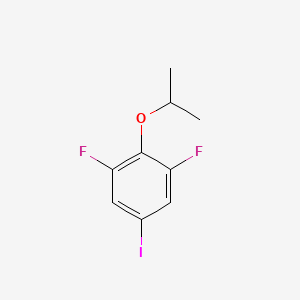
![Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B6353952.png)

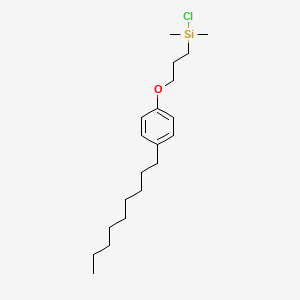
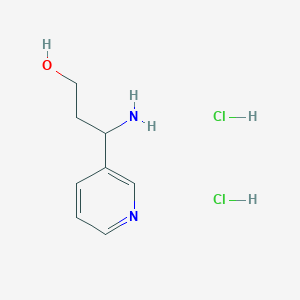
![3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester](/img/structure/B6353990.png)
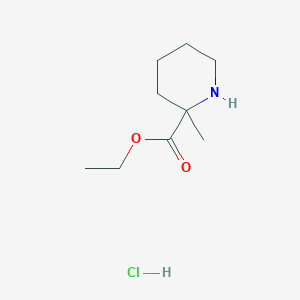
![(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide](/img/structure/B6354006.png)

